2-[4-(Sec-butyl)phenoxy]acetohydrazide 2-[4-(Sec-butyl)phenoxy]acetohydrazide
Brand Name: Vulcanchem
CAS No.: 671793-54-7
VCID: VC5940788
InChI: InChI=1S/C12H18N2O2/c1-3-9(2)10-4-6-11(7-5-10)16-8-12(15)14-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
SMILES: CCC(C)C1=CC=C(C=C1)OCC(=O)NN
Molecular Formula: C12H18N2O2
Molecular Weight: 222.288

2-[4-(Sec-butyl)phenoxy]acetohydrazide

CAS No.: 671793-54-7

Cat. No.: VC5940788

Molecular Formula: C12H18N2O2

Molecular Weight: 222.288

* For research use only. Not for human or veterinary use.

2-[4-(Sec-butyl)phenoxy]acetohydrazide - 671793-54-7

Specification

CAS No. 671793-54-7
Molecular Formula C12H18N2O2
Molecular Weight 222.288
IUPAC Name 2-(4-butan-2-ylphenoxy)acetohydrazide
Standard InChI InChI=1S/C12H18N2O2/c1-3-9(2)10-4-6-11(7-5-10)16-8-12(15)14-13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15)
Standard InChI Key LHAGSMCHWJZCGT-UHFFFAOYSA-N
SMILES CCC(C)C1=CC=C(C=C1)OCC(=O)NN

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Structure

The IUPAC name for this compound is 2-(4-butan-2-ylphenoxy)acetohydrazide, reflecting its sec-butyl substituent and hydrazide functional group . The SMILES notation CCC(C)C1=CC=C(C=C1)OCC(=O)NN\text{CCC(C)C1=CC=C(C=C1)OCC(=O)NN} delineates the connectivity of the sec-butyl chain, phenoxy ring, and acetohydrazide moiety . The presence of a chiral center at the sec-butyl group introduces stereochemical complexity, though specific stereoisomerism data remain unreported in available literature .

Table 1: Key Identifiers of 2-[4-(Sec-butyl)phenoxy]acetohydrazide

PropertyValueSource
Molecular FormulaC12H18N2O2\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{2}
Molecular Weight222.28 g/mol
InChI KeyLHAGSMCHWJZCGT-UHFFFAOYSA-N
XLogP32.1

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 2-[4-(Sec-butyl)phenoxy]acetohydrazide likely parallels methods used for analogous hydrazides. A two-step approach is inferred from studies on structurally related compounds :

  • Esterification: 4-(Sec-butyl)phenol reacts with ethyl chloroacetate to form 2-(4-(sec-butyl)phenoxy)acetate.

  • Hydrazidation: The ester intermediate undergoes nucleophilic acyl substitution with hydrazine hydrate, yielding the target acetohydrazide .

This method aligns with the synthesis of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide derivatives, where hydrazide formation achieved >70% yields under reflux conditions .

Byproducts and Isomerism

Hydrazide-hydrazone derivatives often exhibit E/Z isomerism due to the C=N bond in hydrazone linkages . While specific data for 2-[4-(Sec-butyl)phenoxy]acetohydrazide are lacking, NMR studies of similar compounds reveal distinct proton environments for each isomer, with chemical shifts between 7.5–8.5 ppm for the hydrazone proton .

Physicochemical Properties

Solubility and Lipophilicity

The computed XLogP3 value of 2.1 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents like ethanol or dimethyl sulfoxide. Aqueous solubility is likely limited, consistent with the hydrophobic sec-butyl and phenoxy groups.

Stability and Reactivity

The hydrazide group (CONHNH2-\text{CONHNH}_2) confers susceptibility to hydrolysis under acidic or alkaline conditions, forming carboxylic acid hydrazides. Additionally, the compound may undergo oxidation at the hydrazide nitrogen, necessitating storage in inert atmospheres .

Table 2: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds5
Topological Polar Surface Area64.4 Ų

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for 2-[4-(Sec-butyl)phenoxy]acetohydrazide are unavailable, analogous compounds provide insights:

  • 1H^1\text{H} NMR: A singlet at ~3.8 ppm for the methylene group (OCH2CO-\text{OCH}_2\text{CO}-), and multiplet signals between 1.0–2.0 ppm for the sec-butyl protons .

  • 13C^{13}\text{C} NMR: Resonances at ~170 ppm (carbonyl carbon) and 60–70 ppm (methylene carbon) .

Infrared (IR) Spectroscopy

Expected peaks include:

  • ν(N-H)\nu(\text{N-H}): 3200–3300 cm1^{-1} (hydrazide N-H stretch).

  • ν(C=O)\nu(\text{C=O}): 1650–1700 cm1^{-1} (amide I band) .

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